

Application Notes and Protocols for MP-A08 in Kinase Activity Screening Assays

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Compound of Interest

Compound Name: MP-A08

Cat. No.: B609226

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Introduction

MP-A08 is a potent and selective, ATP-competitive inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2][3][4] These enzymes are critical regulators of the sphingolipid rheostat, the balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-proliferative and anti-apoptotic signaling lipid, sphingosine-1-phosphate (S1P).[2][4] By inhibiting SphK1 and SphK2, **MP-A08** shifts this balance towards apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2] **MP-A08** has demonstrated anti-proliferative activity in various cancer cell lines and has been shown to reduce tumor growth in xenograft models.[1]

This document provides detailed application notes and protocols for utilizing **MP-A08** in kinase activity screening and cell-based assays.

Mechanism of Action

MP-A08 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of SphK1 and SphK2, preventing the phosphorylation of sphingosine to S1P.[1][2] This mode of action is distinct from many other sphingosine kinase inhibitors that compete with the sphingosine substrate. The inhibition of SphK activity by **MP-A08** leads to a decrease in intracellular S1P levels and an accumulation of ceramide and sphingosine, ultimately promoting apoptosis.[1]

Downstream of SphK inhibition, **MP-A08** has been shown to modulate key signaling pathways involved in cell survival and apoptosis. Treatment with **MP-A08** leads to a dose-dependent decrease in the phosphorylation of pro-survival kinases Akt and ERK1/2, and a corresponding increase in the phosphorylation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38, which are associated with apoptosis.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the inhibitory activity of **MP-A08** against its primary targets and its selectivity profile.

Table 1: Inhibitory Activity of **MP-A08** against Sphingosine Kinases

Target	Ki (μM)	Inhibition Mechanism
Sphingosine Kinase 1 (SphK1)	27 ± 3	ATP-Competitive
Sphingosine Kinase 2 (SphK2)	6.9 ± 0.8	ATP-Competitive

Data sourced from Pitman et al., 2015.[\[1\]](#)

Table 2: Selectivity Profile of **MP-A08**

MP-A08 was screened against a panel of 140 human protein kinases to assess its selectivity. The compound exhibited high selectivity for sphingosine kinases.

Kinase	% Inhibition at 250 μM
Testis-specific serine kinase 1 (TSSK1)	57%
Other 139 kinases screened	Minimal to no inhibition

At an initial screening concentration of 25 μM, **MP-A08** showed modest inhibition of a few protein kinases. Further analysis at a very high concentration (250 μM) demonstrated a dose-dependent trend for only TSSK1.[\[1\]](#)

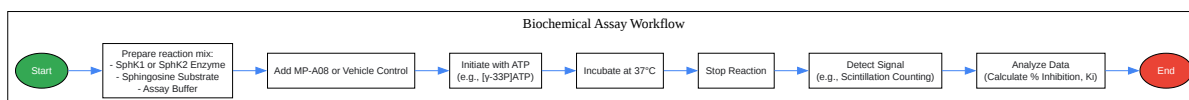
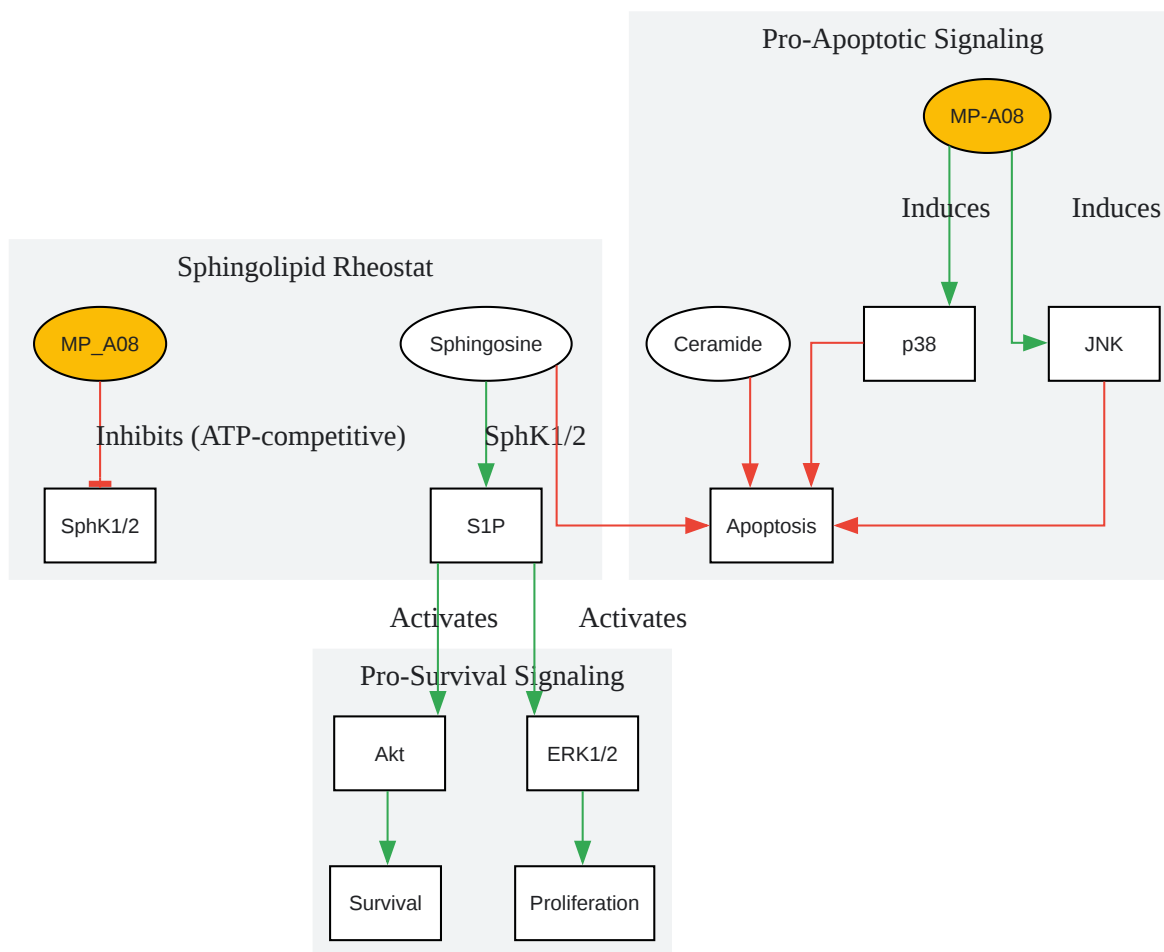
Table 3: Anti-proliferative Activity of **MP-A08** in Cancer Cell Lines

The half-maximal effective concentration (EC50) for the inhibition of cell proliferation was determined for several cancer cell lines after 48 hours of treatment with **MP-A08**.

Cell Line	Cancer Type	EC50 for Proliferation (μM)
A549	Lung Adenocarcinoma	> 50
MCF-7	Breast Adenocarcinoma	~ 25
MDA-MB-231	Breast Adenocarcinoma	~ 20
Jurkat	T-cell Leukemia	~ 15

EC50 values are estimated from graphical data presented in Pitman et al., 2015.[\[1\]](#)

Signaling Pathway and Experimental Workflow Diagrams





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